molecular formula C16H19IN2O2 B6099747 2-iodo-6-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenol

2-iodo-6-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenol

Cat. No.: B6099747
M. Wt: 398.24 g/mol
InChI Key: QIOGIGIDBMQSAU-UHFFFAOYSA-N
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Description

2-iodo-6-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an iodine atom, a methoxy group, and a pyridine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-6-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenol typically involves multiple steps, including halogenation, methylation, and amination reactions. One common approach is to start with a phenol derivative, which undergoes iodination to introduce the iodine atom. This is followed by methylation to add the methoxy group and finally, an amination reaction to attach the pyridine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-iodo-6-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The iodine atom can be reduced to form a deiodinated product.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of deiodinated phenol derivatives.

    Substitution: Formation of azido or thiol-substituted phenol derivatives.

Scientific Research Applications

2-iodo-6-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-iodo-6-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenol involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    4-iodophenyl methyl ether: Similar structure with an iodine atom and methoxy group but lacks the pyridine moiety.

    2-methoxypyridine: Contains a methoxy group and pyridine moiety but lacks the iodine atom.

Uniqueness

2-iodo-6-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenol is unique due to the presence of all three functional groups (iodine, methoxy,

Properties

IUPAC Name

2-iodo-6-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19IN2O2/c1-19(8-6-13-5-3-4-7-18-13)11-12-9-14(17)16(20)15(10-12)21-2/h3-5,7,9-10,20H,6,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOGIGIDBMQSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=C(C(=C2)I)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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